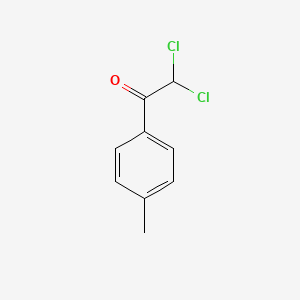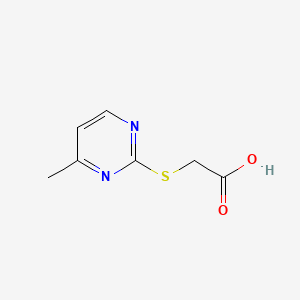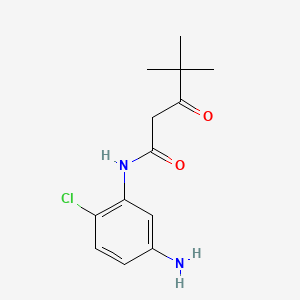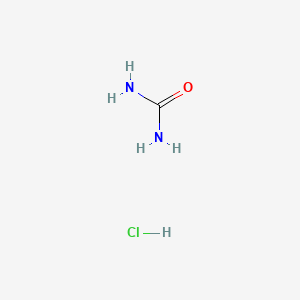
2,2-Dichloro-1-(p-tolyl)ethanone
説明
2,2-Dichloro-1-(p-tolyl)ethanone is a chemical compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 . It is also known by its IUPAC name, 2,2-dichloro-1-(4-methylphenyl)ethanone .
Synthesis Analysis
The synthesis of 2,2-Dichloro-1-(p-tolyl)ethanone can be achieved through various methods. One method involves the reaction of para-methylacetophenone with ammonium chloride in acetonitrile, followed by the addition of 1,3-dichloro-5,5-dimethylhydantoin . Another method involves the reaction of methyl acetophenone with chlorine gas at 60°C .Physical And Chemical Properties Analysis
2,2-Dichloro-1-(p-tolyl)ethanone has a density of 1.266g/cm3 . It has a boiling point of 277.7ºC at 760 mmHg . The melting point is reported to be between 54-56ºC . The compound has a flash point of 115.5ºC .科学的研究の応用
Organic Chemistry: Synthesis of Siloles
- Scientific Field : Organic Chemistry .
- Application Summary : “2,2-Dichloro-1-(p-tolyl)ethanone” is used in the synthesis of tolyl-substituted siloles . Siloles are silicon-containing substituted cyclopentadienes that have been the subject of considerable experimental and theoretical attention due to their unusual electronic structures and resulting photophysical properties .
- Results or Outcomes : The synthesized compounds are weakly luminescent in dilute fluid solution but exhibit dramatic aggregation-induced emission (AIE) . Substitution of the weakly electron-donating p-methyl groups on the peripheral aryl groups at the 2- and 5-positions of the silole ring results in slight red shifts in absorption and emission maxima, slight enhancement of luminescence quantum yields, slightly longer luminescence lifetimes, and more anodic oxidation potentials .
Organic Chemistry: Grignard-Mediated Reduction
- Scientific Field : Organic Chemistry .
- Application Summary : “2,2-Dichloro-1-(p-tolyl)ethanone” can be reduced by RMgX to the corresponding 2,2-dichloro-1-arylethen-1-olates and trapped with a range of electrophiles . This reaction has been extended through the development of reduction, reduction/aldol, reduction/Claisen condensation, and reduction/aldol-Tishchenko routes to functionalized α,α-dichlorocarbonyls .
- Results or Outcomes : The outcomes of these reactions are functionalized α,α-dichlorocarbonyls . These compounds are useful intermediates for the formation of chloroalkenes, chlorooxiranes, α-keto esters, α-haloacylsilanes, heteroaromatics, and have even been observed within natural products .
Organic Chemistry: Grignard-Mediated Reduction of 2,2,2-Trichloro-1-arylethanones
- Scientific Field : Organic Chemistry .
- Application Summary : “2,2-Dichloro-1-(p-tolyl)ethanone” can be reduced by RMgX to the corresponding 2,2-dichloro-1-arylethen-1-olates and trapped with a range of electrophiles . This reaction has been extended through the development of reduction, reduction/aldol, reduction/Claisen condensation, and reduction/aldol-Tishchenko routes to functionalized α,α-dichlorocarbonyls .
- Results or Outcomes : The outcomes of these reactions are functionalized α,α-dichlorocarbonyls . These compounds are useful intermediates for the formation of chloroalkenes, chlorooxiranes (as a route to α-keto esters, α-haloacylsilanes, and heteroaromatics), can be used as chlorinating agents, and have even been observed within natural products .
Safety And Hazards
The safety data sheet (SDS) for 2,2-Dichloro-1-(p-tolyl)ethanone can be found online . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to use only outdoors or in a well-ventilated area and keep away from heat/sparks/open flames/hot surfaces .
特性
IUPAC Name |
2,2-dichloro-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIAQBGYLUPFBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341907 | |
| Record name | 2,2-Dichloro-1-(4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-1-(p-tolyl)ethanone | |
CAS RN |
4974-59-8 | |
| Record name | 2,2-Dichloro-1-(4-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4974-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dichloro-1-(4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 2,2-dichloro-1-(4-methylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)

